Tetramethyl 1,2-dithiine-3,4,5,6-tetracarboxylate
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Overview
Description
Tetramethyl 1,2-dithiine-3,4,5,6-tetracarboxylate is an organic compound characterized by its unique structure, which includes a dithiine ring substituted with four carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl 1,2-dithiine-3,4,5,6-tetracarboxylate typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using catalysts to enhance reaction rates and yields. The use of continuous flow reactors can also improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tetramethyl 1,2-dithiine-3,4,5,6-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiine ring to a more saturated form.
Substitution: The carboxylate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxylate groups under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated dithiine derivatives.
Substitution: Ester or amide derivatives, depending on the nucleophile used.
Scientific Research Applications
Tetramethyl 1,2-dithiine-3,4,5,6-tetracarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug design and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Tetramethyl 1,2-dithiine-3,4,5,6-tetracarboxylate involves its interaction with molecular targets through its functional groups. The carboxylate groups can form hydrogen bonds and ionic interactions, while the dithiine ring can participate in π-π stacking and other non-covalent interactions. These interactions can influence the compound’s reactivity and binding affinity in various applications.
Comparison with Similar Compounds
Tetramethyl 1,2,4,5-benzenetetracarboxylate: Similar in having four carboxylate groups but differs in the aromatic ring structure.
Tetramethyl 1,2,3,4-tetracarboxylate: Another compound with four carboxylate groups but with a different ring system.
Uniqueness: Tetramethyl 1,2-dithiine-3,4,5,6-tetracarboxylate is unique due to its dithiine ring, which imparts distinct electronic and steric properties compared to other tetracarboxylate compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
36638-36-5 |
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Molecular Formula |
C12H12O8S2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
tetramethyl dithiine-3,4,5,6-tetracarboxylate |
InChI |
InChI=1S/C12H12O8S2/c1-17-9(13)5-6(10(14)18-2)8(12(16)20-4)22-21-7(5)11(15)19-3/h1-4H3 |
InChI Key |
SOECPMKIOBEKRV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SSC(=C1C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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